2,3,3,4,4,5,5-Heptafluoro-1-pentene

Description

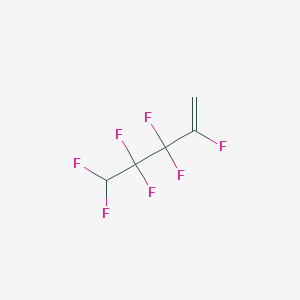

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,3,4,4,5,5-heptafluoropent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7/c1-2(6)4(9,10)5(11,12)3(7)8/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKVUSSHABANQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(C(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074595 | |

| Record name | 2,3,3,4,4,5,5-Heptafluoro-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Pentene, 2,3,3,4,4,5,5-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1547-26-8 | |

| Record name | 2,3,3,4,4,5,5-Heptafluoro-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1547-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene, 2,3,3,4,4,5,5-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001547268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentene, 2,3,3,4,4,5,5-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,3,4,4,5,5-Heptafluoro-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,3,4,4,5,5 Heptafluoro 1 Pentene

Direct Synthetic Routes

The direct formation of the double bond in 2,3,3,4,4,5,5-heptafluoro-1-pentene often involves elimination reactions from saturated precursors. These methods are advantageous for their atom economy and are a primary focus of industrial production.

Dehydrofluorination Strategies from Fluorinated Sulfides and Sulfoxides

While the dehydrofluorination of alkyl fluorides is a common strategy for alkene synthesis, specific examples detailing the use of fluorinated sulfides and sulfoxides as precursors for this compound are not extensively documented in publicly available scientific literature. However, the general principle of this approach involves the base-induced elimination of a proton and a fluoride (B91410) ion. The presence of a sulfur-containing group can influence the regioselectivity of the elimination. The conversion of a sulfide (B99878) to a sulfoxide (B87167) increases the acidity of the adjacent protons, potentially facilitating the elimination under milder conditions.

Zinc-Mediated Reductive Eliminations from Halogenated Precursors

Indirect Synthesis and Precursor Chemistry

Indirect routes to this compound involve the synthesis and subsequent transformation of related fluorinated compounds. These multi-step sequences can offer greater control over the final product's structure.

Transformations from Specific Halogenated Fluoropentenes

The synthesis can proceed from other halogenated fluoropentenes through substitution and elimination reactions. For instance, a precursor like 1,1,2,2,3,3,4-heptafluoro-5-iodopentane could potentially be converted to the target alkene. sigmaaldrich.comchemicalbook.comcalpaclab.com This would likely involve a dehydroiodination reaction, where a base is used to remove a proton from the carbon adjacent to the double bond and the iodine atom. The choice of base and reaction conditions would be critical to favor the desired elimination pathway over potential side reactions.

Approaches from Polyfluoroalkylsulfides and Derivatives

The use of polyfluoroalkylsulfides as precursors for fluorinated alkenes is a known strategy in organofluorine chemistry. nih.gov This approach often involves the manipulation of the sulfur-containing group to facilitate an elimination reaction. For example, oxidation of the sulfide to a sulfone, followed by thermal or base-induced elimination of a sulfinate group, can lead to the formation of a double bond. While this methodology is established for various fluorinated alkenes, specific applications for the synthesis of this compound are not prominently reported.

Catalytic Advancements in Fluorinated Alkene Synthesis

The development of catalytic methods for the synthesis of fluorinated alkenes is an area of active research, driven by the desire for more efficient and environmentally benign processes. mdpi.com Catalytic dehydrofluorination, in particular, offers a promising alternative to stoichiometric methods. rsc.orgmatec-conferences.orgsemanticscholar.orgresearchgate.net

Rhodium-Catalyzed Stereoselective Fluorination Techniques

A thorough review of available scientific literature and chemical databases reveals a significant gap in research concerning the direct rhodium-catalyzed stereoselective fluorination to produce or modify this compound. While rhodium catalysis is a powerful and extensively studied tool for a variety of fluorination reactions on different classes of organic molecules, specific applications of these techniques to this compound are not documented in peer-reviewed publications.

General studies on rhodium-catalyzed fluorination of alkenes exist, often employing sources of electrophilic or nucleophilic fluorine. These reactions can proceed via various mechanisms, including oxidative addition/reductive elimination pathways or insertion reactions. However, without specific examples or data pertaining to this compound, a detailed discussion of catalyst systems, reaction conditions, yields, and stereoselectivity for this substrate is not possible at this time.

Emerging Catalytic Systems for Fluorinated Alkene Derivatization

Similarly, a comprehensive search for emerging catalytic systems specifically for the derivatization of this compound has yielded no specific research findings. The field of fluorinated alkene derivatization is dynamic, with new catalysts based on various transition metals (e.g., palladium, nickel, copper) and organocatalysts continuously being developed. These systems aim to achieve novel transformations, such as cross-coupling, addition, and cyclization reactions, on fluorinated scaffolds.

Despite the broad interest in the functionalization of fluoroalkenes, the reactivity and application of this compound in this context remain unexplored in the available scientific literature. Consequently, there is no data to present on specific catalytic systems, reaction scopes, or the efficiency of such transformations for this particular compound. Further research is required to explore the potential of modern catalytic methods in the derivatization of this compound.

Reaction Mechanisms and Chemical Reactivity of Heptafluoropentenes

Nucleophilic Reaction Pathways

Fluorinated alkenes, including heptafluoropentenes, are generally electrophilic and readily react with nucleophiles. The reaction can proceed via either nucleophilic addition or substitution.

The addition of a fluoride (B91410) ion to a fluoroalkene can lead to the formation of a fluorocarbanion. This process is exemplified by the oligomerization of fluoroalkenes, which is initiated by the fluoride ion. In contrast to the acid-catalyzed polymerization of standard alkenes, fluoroalkenes undergo oligomerization in the presence of fluoride ions. The stability of the resulting fluorocarbanion intermediate plays a crucial role in these reactions.

Primary and secondary amines can add to aldehydes and ketones to form imines and enamines, respectively. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of water. libretexts.orgyoutube.com In the context of fluorinated alkenes, amines can act as nucleophiles, leading to substitution of a vinylic fluorine atom. For example, the reaction of hexafluorobenzene (B1203771) with various nucleophiles, including amines, results in the substitution of one or more fluorine atoms. nist.gov

The reactivity and regioselectivity of nucleophilic attack on fluorinated alkenes are governed by the stability of the intermediate carbanion. The presence of fluorine and fluoroalkyl groups has differing effects on the stability of these intermediates. For instance, in hexafluoropropene (B89477) (HFP), nucleophilic attack occurs at the CF2 end, leading to a more stable carbanion. This is because the alternative carbanion would be destabilized by the adjacent fluorine atoms. The general principle is that the nucleophile will add to the carbon atom that results in the most stable anionic intermediate.

Electrophilic Reaction Pathways in Fluorinated Alkenes

While less common than nucleophilic attack due to the electron-deficient nature of the double bond, electrophilic reactions can occur.

The addition of a halogen and a fluorine across the double bond, known as halofluorination, is a key electrophilic reaction. This process typically proceeds through a cyclic halonium ion intermediate, which is then attacked by a fluoride ion. masterorganicchemistry.com The reaction is stereoselective, resulting in anti-addition products. masterorganicchemistry.com For instance, the iodofluorination of alkynes can be achieved using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) and HF-based reagents. organic-chemistry.org Similarly, fluoroselenation involves the addition of a fluorine and a selenium-containing group across the double bond.

Radical Reactions and Polymerization Initiation

Perfluoroalkyl radicals are known to be electrophilic and can react with alkenes. acs.org The addition of these radicals to double bonds is a key step in some polymerization processes. The high stability of the C-F bond contributes to the chemical resistance of fluoropolymers like PTFE.

Interactive Data Tables

Table 1: Nucleophilic Reactions of Fluorinated Alkenes

| Reactant | Nucleophile | Product Type | Key Feature |

| Fluoroalkene | Fluoride Ion | Fluorocarbanion | Oligomerization initiator |

| Aldehyde/Ketone | Primary Amine | Imine | C=N bond formation libretexts.org |

| Aldehyde/Ketone | Secondary Amine | Enamine | C=C-N bond formation libretexts.org |

| Hexafluorobenzene | Amine | Substituted Fluorobenzene | Vinylic fluorine substitution nist.gov |

Table 2: Electrophilic and Radical Reactions

| Reaction Type | Reactant | Reagent(s) | Intermediate | Product |

| Halofluorination | Alkene | X₂, HF | Cyclic Halonium Ion | Vicinal Halofluoroalkane masterorganicchemistry.com |

| Radical Addition | Alkene | Perfluoroalkyl Radical | --- | Functionalized Alkane acs.org |

Gamma-Ray Induced Polymerization Mechanisms

Gamma-ray irradiation is a potent method for initiating the polymerization of vinyl monomers, including fluorinated alkenes. nih.govfrontiersin.org This technique utilizes high-energy gamma rays to generate free radicals from the monomer or solvent molecules, which then initiate the polymerization chain reaction. nih.gov The process offers advantages such as the absence of chemical initiators, which can be beneficial for creating pure polymers. nih.govnih.gov

Initiation: Gamma rays interact with the monomer (M) to produce a radical (R•).

M + γ → R•

Propagation: The radical attacks a monomer molecule to form a larger radical, which then continues to add more monomer units.

R• + M → RM•

RM• + n(M) → RMn•

Termination: The growing polymer chains are terminated through combination or disproportionation reactions. fiveable.me

RM_n• + •M_mR → RM_{n+m}R (Combination)

RM_n• + •M_mR → RM_n + RM_m (Disproportionation)

Free Radical Chain Propagation in Fluorinated Alkene Polymerization

Free radical polymerization is a fundamental process for producing a wide array of polymers and proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.combyjus.com In the context of fluorinated alkenes such as 2,3,3,4,4,5,5-heptafluoro-1-pentene, the propagation step is crucial as it dictates the growth of the polymer chain. wikipedia.org

Once an initiating radical adds to the double bond of the monomer, a new radical is formed. This new radical then adds to another monomer molecule, and this process repeats, leading to the formation of a long polymer chain. wikipedia.org The addition typically occurs in a head-to-tail fashion to generate the most stable radical intermediate. For this compound, the propagation would proceed as follows:

An initiator radical (I•) attacks the double bond of the monomer (CH2=C(F)CF2CF2CHF2). The attack is likely to occur at the CH2 carbon due to lesser steric hindrance and the formation of a more stabilized secondary radical on the carbon bearing the fluorine atom.

The resulting radical continues to add to other monomer units, propagating the polymer chain.

Chain transfer reactions can also occur, where the growing polymer radical abstracts an atom (typically hydrogen) from another molecule (like a solvent or another polymer chain), terminating the original chain and creating a new radical to initiate another chain. libretexts.org

Atmospheric Oxidation Mechanisms of Fluoroalkenes

Fluoroalkenes released into the atmosphere undergo degradation, primarily initiated by reaction with hydroxyl (OH) radicals. copernicus.org The atmospheric lifetime and degradation products of these compounds are of significant environmental interest.

Hydroxyl Radical Initiated Degradation Pathways

The atmospheric degradation of this compound is expected to be primarily initiated by the addition of the hydroxyl radical (OH) to the carbon-carbon double bond. This is a common degradation pathway for unsaturated organic compounds in the troposphere. researchgate.netnih.govresearchgate.net

The subsequent reactions of the resulting fluoroalkoxy radical will lead to the formation of various degradation products. For HFC-1447fz, the predicted stable end-products in an oxidative atmosphere are perfluorinated methyl formate (B1220265) and fluorinated glycolaldehyde, along with CF2O. rsc.org Similar degradation products would be anticipated from this compound.

Adduct Formation and Subsequent Radical Chemistry

The initial step in the OH-initiated oxidation is the formation of a hydroxyl-adduct radical. rsc.orgresearchgate.net The OH radical adds to one of the carbon atoms of the double bond. For this compound (CH2=C(F)CF2CF2CHF2), the OH radical can add to either the C1 or C2 position:

Addition to C1: •CH2-C(OH)(F)CF2CF2CHF2

Addition to C2: CH2(OH)-C•(F)CF2CF2CHF2

Computational studies on the isomer HFC-1447fz indicate that the addition of the OH radical to the terminal CH2 group is the more favorable pathway. rsc.org

Following the formation of the OH-adduct, the radical will rapidly react with molecular oxygen (O2) in the atmosphere to form a peroxy radical (RO2•). This peroxy radical can then undergo further reactions, for example, with nitric oxide (NO) or other peroxy radicals, leading to the formation of alkoxy radicals (RO•) and a cascade of other oxidation products. researchgate.net

Polymerization Studies and Copolymerization Science Involving Heptafluoropentenes

Homopolymerization Studies of Fluoroalkenes

The homopolymerization of fluoroalkenes, particularly those with steric hindrance, can be challenging under normal conditions. Research into specialized polymerization techniques is therefore essential.

While specific studies on the high-pressure polymerization kinetics of 2,3,3,4,4,5,5-heptafluoro-1-pentene are not extensively detailed in publicly available literature, research on analogous perfluoroalkenes provides valuable insights. For instance, the homopolymerization of perfluorohex-1-ene (B1329354) has been successfully achieved using ultra-high pressure (15-16 kbar) in the presence of a perfluorinated peroxide initiator. fluorine1.rufluorine1.ru This process yields a medium-high molecular weight, partially crystalline polymer that is soluble in perfluorinated solvents. fluorine1.rufluorine1.ru

The kinetics of such reactions are complex, influenced by the high pressure which enhances the propagation rate and overcomes the steric hindrance presented by the bulky perfluoroalkyl chain. It is plausible that this compound would exhibit similar behavior, requiring high-pressure conditions to achieve significant polymerization. The expected reaction would proceed via a radical mechanism. fluorine1.rufluorine1.ru

Table 1: General Conditions for High-Pressure Homopolymerization of a Perfluoroalkene Analogue (Perfluorohex-1-ene)

| Parameter | Value |

| Pressure | 15-16 kbar |

| Temperature | 180-240 °C |

| Initiator | Perfluorinated peroxide |

| Resulting Polymer | Partially crystalline |

Data based on studies of perfluorohex-1-ene, as direct data for this compound is not available. fluorine1.rufluorine1.ru

Solid-state polymerization (SSP) is another technique employed to increase the molecular weight of polymers, typically by heating a pre-polymer in its solid form below its melting temperature. nih.govpetus.commdpi.comresearchgate.netmdpi.com This method is particularly useful for polymers that are difficult to process in the melt phase.

Specific research on the solid-state polymerization of this compound has not been identified in the reviewed literature. However, the principles of SSP are widely applied to various polyesters and polyamides to enhance their properties. nih.govpetus.commdpi.comresearchgate.netmdpi.com The process is driven by the diffusion and removal of condensation byproducts, leading to chain extension. petus.com For a fluoroalkene homopolymer, SSP could potentially be used to further increase its molecular weight and improve its mechanical and thermal properties, assuming a suitable pre-polymer can be synthesized.

Copolymerization with Olefins

The incorporation of this compound into copolymers with commodity olefins like tetrafluoroethylene (B6358150) and ethylene (B1197577) is a promising route to new materials. The U.S. Environmental Protection Agency (EPA) has listed a terpolymer, Poly(1-pentene-2,3,3,4,4,5,5-heptafluoro-co-ethene-co-tetrafluoroethene), indicating that such copolymerizations have been successfully performed. fluorine1.ruepa.govepa.gov

Detailed studies on the copolymerization of this compound with tetrafluoroethylene (TFE) are not readily found in scientific journals. However, the copolymerization of TFE with other fluorinated vinyl ethers and olefins is well-documented. fluorine1.rugoogle.comgoogle.comgoogle.com These studies often reveal that TFE is a highly reactive monomer with a strong tendency to homopolymerize. google.com

In a copolymerization with a less reactive monomer like a heptafluoropentene, the resulting copolymer composition would be highly dependent on the monomer feed ratio and the reactivity ratios of the two monomers. It is expected that the copolymer would have a non-uniform incorporation of the heptafluoropentene monomer, potentially leading to segments rich in TFE. google.com

Similarly, specific research findings on the copolymerization of this compound with ethylene are scarce. The general principles of olefin copolymerization suggest that the significant difference in polarity and reactivity between a highly fluorinated alkene and ethylene would pose challenges to achieving a random copolymer. Catalysts and polymerization conditions would need to be carefully selected to control the incorporation of each monomer. aalto.finih.govrsc.orgresearchgate.netmdpi.com

The reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer towards adding the same or the other monomer. academie-sciences.fr The product of the reactivity ratios (r1r2) indicates the tendency of the copolymer to have an alternating (r1r2 ≈ 0), random (r1r2 ≈ 1), or blocky (r1r2 > 1) structure.

Specific reactivity ratios for the copolymerization of this compound with tetrafluoroethylene or ethylene have not been reported in the reviewed literature. However, studies on analogous systems provide some context. For the copolymerization of tetrafluoroethylene (M1) with perfluoro(3,6-dioxa-4-methyl-7-octene)sulfonylfluoride (M2), the reactivity ratios were found to be r1 = 9.0 and r2 = 0.04. fluorine1.ru This indicates a strong preference for the TFE-ending radical to add another TFE molecule, leading to a copolymer with blocks of TFE.

Table 2: Illustrative Reactivity Ratios for a TFE (M1) Copolymerization with a Fluorinated Comonomer (M2)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Structure Tendency |

| Tetrafluoroethylene | Perfluoro(3,6-dioxa-4-methyl-7-octene)sulfonylfluoride | 9.0 | 0.04 | 0.36 | Blocky (TFE-rich segments) |

This data is for an analogous system and is not specific to this compound. fluorine1.ru

The monomer incorporation dynamics would be dictated by these reactivity ratios and the feed composition. For a system where one monomer is significantly more reactive, the composition of the copolymer will change as the more reactive monomer is consumed more rapidly. This leads to a distribution of copolymer compositions within a single batch.

Structural Analysis of Resultant Fluoropolymers

The physical and mechanical properties of a polymer are intrinsically linked to its molecular architecture, specifically the arrangement of its polymer chains. For a polymer derived from this compound, this would involve a carbon-carbon backbone shielded by fluorine atoms. fluoropolymers.eucorrosionpedia.com

Polymers are rarely entirely crystalline or entirely amorphous; instead, they typically exhibit semi-crystalline structures with regions of both ordered (crystalline) and disordered (amorphous) chain arrangements. sukoptfe.comadvanced-emc.com The ratio and nature of these domains dictate the material's properties. azom.com

Crystalline Domains: In these regions, polymer chains are packed in a highly ordered, repeating pattern. polyfluoroltd.com High crystallinity in fluoropolymers like polytetrafluoroethylene (PTFE) contributes to properties such as mechanical strength, stiffness, chemical resistance, and a sharp melting point. azom.compolyfluoroltd.com The linear and regular structure of PTFE allows for high crystallinity, often exceeding 90% in its nascent state. azom.com Given the linear structure of this compound, its homopolymer would be expected to be semi-crystalline.

Amorphous Domains: These are regions where the polymer chains are arranged randomly, lacking long-range order. polyfluoroltd.com Amorphous polymers or the amorphous regions within semi-crystalline polymers are characterized by a glass transition temperature (Tg) rather than a sharp melting point. polyfluoroltd.com They tend to be more flexible and can offer superior optical clarity. chromistechnologies.comchromistechnologies.com The development of fully amorphous fluoropolymers, such as copolymers of tetrafluoroethylene and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxolene (Teflon™ AF), was driven by the need for properties like high transparency and solubility, which are hindered by crystallinity. chromistechnologies.comacs.org

The degree of crystallinity in a fluoropolymer derived from this compound could be controlled by several factors, including the rate of cooling after processing and the potential inclusion of comonomers that disrupt the regularity of the polymer chain. sukoptfe.comacs.orgnih.gov For instance, slow cooling promotes higher crystallinity, while rapid quenching can reduce it. sukoptfe.com Copolymerization is a common strategy to suppress crystallization and enhance properties like flexibility and transparency. acs.orgnih.gov

The molecular weight and its distribution (polydispersity) are fundamental characteristics of a polymer that significantly influence its bulk properties.

Molecular Weight Distribution (MWD): Polymers consist of chains of varying lengths, so the molecular weight is an average. The polydispersity index (PDI or Đ) is a measure of the breadth of this distribution. Conventional free-radical polymerization, a likely method for a monomer like this compound, typically produces polymers with a broad MWD and a PDI between 1.5 and 3.0. core.ac.uk

Control Mechanisms: Achieving a narrow MWD (low PDI, approaching 1.0) requires controlled polymerization techniques. These methods, often described as "living" polymerizations, minimize termination and chain transfer reactions, allowing for the synthesis of polymers with predetermined molecular weights and complex architectures. For fluoromonomers, several controlled radical polymerization (CRP) techniques are particularly relevant: capes.gov.bracs.orgresearchgate.net

Nitroxide-Mediated Polymerization (NMP): This technique uses a stable nitroxide radical to reversibly cap the growing polymer chain, allowing for controlled growth. wikipedia.org While highly effective for monomers like styrenes and acrylates, its application directly to non-activated fluoroalkenes can be challenging. researchgate.netnih.govmdpi.com

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.org It is a versatile technique compatible with a wide range of monomers, including fluorinated ones, and allows for excellent control over molecular weight and PDI. wikipedia.orgnih.govrsc.orgfluorine1.ru The molecular weight can be predicted based on the ratio of monomer to CTA, and the PDI can be kept low, often below 1.2. nsf.govrsc.org

The following table illustrates a hypothetical scenario of how molecular weight and PDI could be controlled in the polymerization of this compound using a RAFT process.

| Experiment | Polymerization Method | [Monomer]:[CTA]:[Initiator] Ratio | Theoretical Molar Mass (g/mol) | Observed Molar Mass (g/mol) | Polydispersity Index (Đ) |

|---|---|---|---|---|---|

| 1 | Conventional Free-Radical | 1000:0:1 | Uncontrolled | 85,000 | 2.1 |

| 2 | RAFT Polymerization | 200:1:0.1 | ~39,200 | 38,500 | 1.15 |

| 3 | RAFT Polymerization | 500:1:0.1 | ~98,000 | 95,200 | 1.18 |

| 4 | RAFT Polymerization | 1000:1:0.1 | ~196,000 | 189,000 | 1.25 |

Advanced Polymerization Techniques and Catalysis in Fluoropolymer Synthesis

Beyond conventional free-radical polymerization, advanced catalytic systems and controlled techniques offer precise control over polymer architecture.

Ziegler-Natta and Metallocene Catalysis: Ziegler-Natta catalysts, typically based on titanium halides and organoaluminum compounds, are industrial workhorses for producing polyolefins like polyethylene (B3416737) and polypropylene (B1209903) with high linearity and stereoregularity. wikipedia.orgbritannica.combyjus.comlibretexts.org Homogeneous versions, particularly metallocene catalysts (based on transition metals like zirconium or hafnium sandwiched between cyclopentadienyl (B1206354) ligands), are single-site catalysts that offer even more precise control over molecular weight, MWD, and copolymer composition. behinpolymerco.comgrace.comresearchgate.netwikipedia.org While primarily used for non-fluorinated olefins, the principles of coordination polymerization could be extended to fluoroalkenes, potentially offering pathways to highly stereoregular fluoropolymers. libretexts.org

Controlled Radical Polymerization (CRP): As mentioned previously, CRP methods like NMP and RAFT are advanced techniques that impart "living" characteristics to the polymerization. capes.gov.brmdpi.com These methods are crucial for synthesizing well-defined fluoropolymers, including block copolymers where a fluorinated segment can be combined with other polymer types to create materials with unique combinations of properties. capes.gov.br For instance, RAFT polymerization has been successfully applied to a variety of fluorinated monomers to create polymers with controlled architectures. nih.govfluorine1.rued.ac.uk These techniques represent the forefront of producing specialty fluoropolymers for high-performance applications. acs.orgresearchgate.net

Applications in Advanced Materials Science and Engineering

Fluoropolymer Development for Enhanced Performance

The incorporation of 2,3,3,4,4,5,5-heptafluoro-1-pentene into polymer chains leads to the creation of fluorinated copolymers with exceptional thermal and chemical resilience. These properties are critical for applications in harsh environments where material degradation is a primary concern.

Thermal Stability Enhancement in Fluorinated Copolymers

The presence of fluorine atoms in the polymer backbone significantly increases its thermal stability. The strong carbon-fluorine bond requires a large amount of energy to break, making fluoropolymers resistant to thermal degradation at elevated temperatures. While specific data on copolymers derived solely from this compound is not extensively detailed in the provided search results, the general principle of thermal stability in fluoropolymers is well-established. For instance, fully fluorinated polymers like PTFE, FEP, and PFA are known for their superior thermal resistance compared to their partially fluorinated counterparts. fluorotherm.com The introduction of monomers like this compound is a key strategy in developing copolymers that can operate in high-temperature applications. Some fluorinated copolymers exhibit no weight loss at temperatures up to 375°C. 20.210.105

Chemical Resistance of Derived Materials

The high fluorine content in polymers derived from this compound also contributes to their outstanding chemical resistance. fluorotherm.com The fluorine atoms create a protective sheath around the carbon backbone, shielding it from attack by a wide range of chemicals, including corrosive acids, bases, and organic solvents. This inertness makes these materials ideal for use in chemical processing equipment, seals, and linings where exposure to aggressive chemicals is common.

Table 1: General Chemical Resistance of Fluoropolymers

| Chemical Class | Resistance Level |

| Strong Acids | High |

| Strong Bases | High |

| Organic Solvents | High |

| Oxidizing Agents | High |

This table provides a generalized overview. Specific resistance can vary based on the exact copolymer composition, temperature, and concentration of the chemical.

Role as a Polymeric Processing Aid in Polymer Manufacturing

Beyond its role as a comonomer, this compound and similar fluorinated compounds are utilized as polymeric processing aids (PPAs). The addition of small quantities of these fluoropolymers to commodity plastics can significantly improve their processing characteristics. 4spe.org

Improvement of Polymer Extrusion Characteristics

During the extrusion of high-viscosity polymers like linear low-density polyethylene (B3416737) (LLDPE), a phenomenon known as melt fracture can occur, leading to a rough and distorted extrudate surface. 4spe.org Fluoropolymer-based PPAs, when added to the polymer melt, migrate to the die surface and create a low-surface-energy coating. This coating reduces the friction between the polymer melt and the die wall, allowing for smoother flow and eliminating melt fracture, even at higher extrusion rates. 4spe.org This leads to improved surface quality and increased production output.

Reduction of Die Build-up and Surface Roughness in Polymer Processing

Die build-up, the accumulation of degraded polymer and other materials on the die lips, is a common issue in polymer extrusion that can lead to production downtime and product defects. 3m.comnovachem.com Fluoropolymer processing aids have been shown to be effective in reducing die build-up. 3m.comnovachem.com By creating a non-stick surface on the die, the PPA prevents the adhesion of material, thereby minimizing the formation of deposits. This results in a cleaner extrusion process, reduced need for maintenance, and a final product with a smoother surface finish. The reduction of die build-up can be substantial, with some methods reporting a decrease of at least 50% and in some cases up to 90%. google.com

Table 2: Effects of Fluoropolymer Processing Aids on Extrusion

| Parameter | Without PPA | With PPA |

| Melt Fracture | Present | Eliminated |

| Surface Finish | Rough | Smooth |

| Die Build-up | Significant | Reduced |

| Extrusion Pressure | High | Lowered |

| Throughput | Limited | Increased |

Integration in Specialized Coating Formulations

The unique properties of fluoropolymers derived from monomers like this compound make them valuable components in specialized coating formulations. These coatings are sought after for their protective qualities and surface-modifying abilities. The incorporation of these fluoropolymers can impart properties such as hydrophobicity (water repellency), oleophobicity (oil repellency), and chemical inertness to a variety of substrates. These coatings find applications in diverse fields, from protecting electronic components to creating easy-to-clean surfaces. While direct examples of this compound in specific coating formulations are not detailed in the search results, the use of similar fluorinated compounds in high-performance coatings is a well-established practice.

Development of High-Performance Membranes

While direct large-scale application of this compound as a primary membrane material is not extensively documented in publicly available research, its potential as a monomer for the synthesis of fluorinated polymers for membrane applications is an area of active interest. The incorporation of fluorinated moieties into polymer structures is a well-established strategy for enhancing the performance of membranes, particularly in demanding separation processes.

The presence of seven fluorine atoms in the this compound molecule can impart low surface energy, high thermal stability, and excellent chemical resistance to polymers derived from it. These characteristics are highly sought after for membranes used in applications such as gas separation, pervaporation, and membrane distillation. The vinyl group of the molecule allows it to undergo polymerization and copolymerization with other monomers to create a diverse range of fluoropolymers with tailored properties.

Research in the broader field of fluoropolymers suggests that materials incorporating structures similar to that of this compound could exhibit favorable gas permeability and selectivity, crucial for efficient gas separation membranes. The fluorinated nature of the polymer matrix can create a unique free volume architecture that facilitates the transport of specific gas molecules while restricting others.

Contributions to Electronic Components and Insulating Materials

The high fluorine content in this compound contributes to a low dielectric constant and high dielectric strength. A low dielectric constant is advantageous in electronic applications as it minimizes signal delay and crosstalk in integrated circuits. High dielectric strength is essential for insulating materials to prevent electrical breakdown under high voltage stress.

Patents related to fluorinated liquids for immersion cooling of electronic components indicate the utility of HFOs in this domain. These fluids are required to be chemically inert, non-flammable, and possess excellent heat transfer characteristics in addition to their dielectric properties. As a member of the HFO family, this compound could potentially be a component in such formulations.

Contributions to Environmentally Benign Chemical Technologies (e.g., Green Chlorofluorocarbon Substitutes)

One of the most significant areas of application for hydrofluoroolefins, including this compound, is as a replacement for ozone-depleting chlorofluorocarbons (CFCs) and high global warming potential (GWP) hydrofluorocarbons (HFCs). The double bond in the HFO molecule makes it more reactive in the atmosphere, leading to a much shorter atmospheric lifetime compared to its saturated counterparts. This, in turn, results in a significantly lower GWP.

HFOs are being actively developed and deployed as next-generation refrigerants, blowing agents for foam insulation, and propellants in aerosol products. While specific performance data for this compound as a refrigerant or blowing agent is not widely published, the general trend within the HFO class points towards favorable environmental properties.

The transition to low-GWP alternatives is a critical global effort to mitigate climate change. The development and commercialization of compounds like this compound and other HFOs are central to achieving these environmental goals. Research is ongoing to optimize the performance and safety of these compounds in various applications previously dominated by CFCs and HFCs.

Below is an interactive data table summarizing key identifiers for the discussed compound.

| Property | Value | Source |

| IUPAC Name | 2,3,3,4,4,5,5-heptafluoropent-1-ene | nih.gov |

| Molecular Formula | C5H3F7 | nih.govepa.gov |

| CAS Number | 1547-26-8 | nih.govepa.govchemicalbook.com |

| Molar Mass | 196.07 g/mol | nih.gov |

| Industry Use | Intermediates, Plastics Material and Resin Manufacturing | nih.gov |

Computational Chemistry and Theoretical Investigations of Heptafluoropentenes

Molecular Dynamics Simulations of Polymer Systems and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the structure, dynamics, and thermodynamics of materials. youtube.com

While specific MD studies on polymer systems derived from 2,3,3,4,4,5,5-heptafluoro-1-pentene are not prominent in the reviewed literature, the methodology is widely applied to understand the properties of fluoropolymers. MD simulations can model various aspects of polymer systems, including:

Morphology and Phase Behavior: Understanding how polymer chains pack and organize themselves in amorphous or semi-crystalline states. mdpi.com

Mechanical Properties: Predicting properties like elasticity, viscosity, and stress-strain behavior by simulating the response of the polymer to external forces. mdpi.com

Interfacial Phenomena: Investigating the behavior of polymers at interfaces, such as the interaction between a polymer coating and a substrate or the formation of micelles in a solution. youtube.com This is particularly relevant for fluoropolymers, which are known for their unique surface properties.

MD simulations can be performed at different levels of detail, from all-atom models that include every atom explicitly to coarse-grained models where groups of atoms are represented as single beads. mdpi.com Coarse-graining allows for the simulation of larger systems over longer timescales, which is often necessary to capture large-scale polymer dynamics like chain entanglement and diffusion. mdpi.com For fluoropolymers, accurate force fields—the set of equations and parameters that describe the potential energy of the system—are crucial for obtaining meaningful results.

Reaction Kinetics Modeling

Modeling reaction kinetics involves predicting the rates at which chemical reactions occur. This is particularly important for assessing the environmental impact of compounds like this compound, as its atmospheric lifetime is determined by the rates of its reactions with atmospheric oxidants.

Canonical Variational Transition State Theory (CVT) is an advanced method for calculating reaction rate constants. It improves upon conventional Transition State Theory (TST) by variationally locating the transition state at the position along the reaction path that minimizes the calculated rate constant, thus accounting for recrossing effects.

For complex reactions, especially those involving multiple reaction paths and low-frequency torsional modes, multi-path variational transition state theory (MP-VTST) can be employed. rsc.org This theory allows for the calculation of site-dependent rate constants, for example, in hydrogen abstraction reactions from different sites in a molecule. rsc.org The inclusion of quantum mechanical effects like tunneling, often calculated using the small-curvature tunneling (SCT) approximation, is critical for accuracy, particularly at lower temperatures. rsc.org While specific CVT calculations for this compound were not found, this theoretical framework is essential for accurately predicting its reaction kinetics.

The atmospheric lifetime of a volatile organic compound is a key metric for its environmental impact, including its Global Warming Potential (GWP). This lifetime is primarily determined by its reaction rate with atmospheric oxidants like the hydroxyl radical (OH), chlorine atoms (Cl), and ozone (O₃).

The following table summarizes the calculated kinetic data for the reaction of the isomer HFC-1447fz with OH radicals.

| Parameter | Value | Reference |

|---|---|---|

| Rate Coefficient (k_OH) at 298 K | 1.66 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | nih.gov |

| Atmospheric Lifetime (τ) | ~7 days | nih.gov |

These theoretical predictions are vital for screening new compounds for their environmental suitability before large-scale production and use.

Structure-Reactivity Relationship Studies of Fluorinated Alkenes

While specific data for this compound is unavailable, broader computational studies on other fluorinated alkenes provide some insights into the general structure-reactivity trends that would likely apply.

The reactivity of fluorinated alkenes is a subject of considerable interest. The introduction of fluorine atoms can dramatically alter the electronic properties of the double bond. Generally, fluorine substitution decreases the reactivity towards electrophilic addition due to the inductive electron-withdrawing effect, which lowers the energy of the π-orbital. numberanalytics.com Conversely, this electron deficiency can enhance the susceptibility of the double bond to nucleophilic attack. numberanalytics.com

Theoretical studies on various fluorinated alkenes have employed computational methods like Density Functional Theory (DFT) to analyze their electronic structure and predict their reactivity. These studies often calculate key parameters that correlate with reactivity.

Table 1: General Computational Parameters for Assessing Alkene Reactivity

| Parameter | Description | Implication for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A lower HOMO energy indicates reduced nucleophilicity and less susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy suggests increased electrophilicity and greater susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | A larger gap generally implies higher kinetic stability and lower reactivity. |

| Mulliken Charges | Distribution of electron density among the atoms. | Can indicate polarized bonds and sites susceptible to nucleophilic or electrophilic attack. |

| Electrostatic Potential (ESP) Map | Visual representation of the electrostatic potential on the electron density surface. | Reveals electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. |

Although no specific research data for this compound is available to populate a detailed data table, the general trends observed for other polyfluorinated alkenes would be expected to hold true. The extensive fluorination in the pentene chain would significantly lower both the HOMO and LUMO energy levels compared to non-fluorinated pentene. This would make it a poor candidate for reactions with electrophiles but a more reactive substrate for reactions with strong nucleophiles.

Further computational investigations are required to provide a detailed and quantitative understanding of the structure-reactivity relationship of this compound. Such studies would be invaluable for predicting its behavior in chemical reactions and for the rational design of new synthetic methodologies and materials.

Analytical and Spectroscopic Characterization Methodologies for Fluorinated Pentenes and Their Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organofluorine compounds. wikipedia.org Both ¹⁹F and ¹³C NMR provide complementary information essential for a comprehensive analysis.

¹⁹F NMR is particularly powerful for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which results in high sensitivity. wikipedia.orghuji.ac.il The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, offering detailed insights into the molecular structure. nih.gov The large chemical shift dispersion, often spanning over 800 ppm, allows for excellent resolution of signals from different fluorine atoms within a molecule. wikipedia.org

Key features of ¹⁹F NMR include:

High Receptivity: The ¹⁹F nucleus is the third most receptive NMR nucleus after ³H and ¹H. wikipedia.org

Wide Chemical Shift Range: This allows for clear distinction between fluorine atoms in different chemical environments. For organofluorine compounds, the range is typically between -50 to -220 ppm. wikipedia.org

Spin-Spin Coupling: ¹⁹F-¹⁹F coupling constants are generally larger than ¹H-¹H couplings, and long-range couplings are common. wikipedia.orghuji.ac.il This provides valuable information about the connectivity of the fluorine atoms.

In the context of carbanions derived from fluorinated pentenes, ¹⁹F NMR can be used to study dynamic processes such as fluorine exchange. The rate of exchange can influence the appearance of the NMR spectrum, with distinct signals observed for each fluorine environment at slow exchange rates, while coalescence and eventual sharpening into a single averaged signal occur as the exchange rate increases.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Various Fluorine Environments

| Type of Compound | Chemical Shift Range (ppm) Relative to neat CFCl₃ |

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| Fluoroalkenes | -81 to -135 |

| Data sourced from UCSB Chemistry and Biochemistry NMR Facility. |

¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak, allowing for the determination of the number of non-equivalent carbons. libretexts.orgcareerendeavour.com However, in fluorinated compounds, the presence of fluorine atoms introduces C-F coupling, which can split the carbon signals into multiplets. blogspot.com

Important aspects of ¹³C NMR for fluorinated pentenes include:

C-F Coupling: The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the carbon and fluorine atoms. One-bond couplings (¹JCF) are typically large, while two-bond (²JCF) and three-bond (³JCF) couplings are smaller. This coupling provides information about the proximity of carbon atoms to fluorine atoms. blogspot.com

Chemical Shifts: The chemical shift of a carbon atom is influenced by the electronegativity of attached atoms. Fluorine, being highly electronegative, causes a downfield shift in the signal of the carbon atom it is bonded to. libretexts.org

DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, which is helpful in assigning the complex spectra of fluorinated compounds. kpi.ua

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3,3,4,4,5,5-Heptafluoro-1-pentene

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (=CH₂) | Data not available in search results |

| C2 (-CF=) | Data not available in search results |

| C3 (-CF₂-) | Data not available in search results |

| C4 (-CF₂-) | Data not available in search results |

| C5 (-CHF₂) | Data not available in search results |

| Specific experimental ¹³C NMR data for this compound was not found in the provided search results. The table structure is provided for illustrative purposes. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. ias.ac.in For this compound, these methods can confirm the presence of the carbon-carbon double bond and the various carbon-fluorine bonds.

The IR spectrum of an alkene like pent-1-ene shows a characteristic C=C stretching vibration around 1660 cm⁻¹. docbrown.info In fluorinated alkenes, the position of this band can be influenced by the electron-withdrawing fluorine atoms. The C-H stretching vibrations of the vinyl group are also observable. docbrown.info

Raman spectroscopy is a complementary technique to IR spectroscopy. ias.ac.in For molecules with a center of symmetry, vibrations that are Raman active may be IR inactive, and vice versa. In fluorinated compounds, the C-F stretching vibrations are also prominent in the Raman spectra. researchgate.netresearchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for Pent-1-ene

| Bond Vibration | Wavenumber (cm⁻¹) |

| C=C stretch | ~1660 |

| =C-H stretch | ~3100 |

| C-H stretch (alkyl) | ~2900 |

| C-H bend (=CH₂) | 905 - 915 |

| Data adapted from the analysis of pent-1-ene. docbrown.info Specific data for the fluorinated analogue was not available. |

Mass Spectrometry Techniques for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org For fluorinated compounds, MS is also crucial for identifying and quantifying impurities. numberanalytics.comchromatographyonline.com

In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk The molecular ion peak (M⁺) provides the molecular weight of the compound. For this compound (C₅H₃F₇), the expected molecular weight is approximately 196.07 g/mol . nih.gov

The fragmentation of the molecular ion provides a unique fingerprint for the compound. The fragmentation patterns of alkanes and alkenes often involve the loss of small alkyl or alkenyl radicals. libretexts.orgyoutube.com In fluorinated compounds, the fragmentation can also involve the loss of fluorine atoms or fluorinated fragments. Soft ionization techniques like field ionization (FI) are often employed for fluorinated compounds as they can help in observing the molecular ion, which might be absent in electron ionization (EI) mass spectra. jeol.com

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. chromatographyonline.com This is particularly useful for distinguishing between compounds with the same nominal mass.

Table 4: Predicted m/z values for Adducts of this compound

| Adduct | m/z |

| [M+H]⁺ | 197.01958 |

| [M+Na]⁺ | 219.00152 |

| [M-H]⁻ | 195.00502 |

| [M]⁺ | 196.01175 |

| Data sourced from PubChemLite. uni.lu |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas chromatography (GC) is the method of choice for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

The retention time, the time it takes for a compound to travel through the column, is a characteristic property of the compound under a specific set of conditions and can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment. GC is often coupled with a mass spectrometer (GC-MS), which provides both separation and identification of the components. jeol.com This combination is particularly powerful for the analysis of complex mixtures and the identification of trace impurities.

Inverse Gas Chromatography (IGC) for Polymer Thermodynamic Characterization

Inverse Gas Chromatography (IGC) is a powerful analytical technique for characterizing the physicochemical properties of solid materials, including polymers. buffalostate.eduwikipedia.org Unlike conventional gas chromatography where the stationary phase is a standard material used to separate components of a gaseous mixture, in IGC, the roles are reversed. wikipedia.org The material under investigation, such as a polymer derived from or containing this compound, is packed into a column and serves as the stationary phase. buffalostate.edu Known volatile probe molecules are then injected into the column, and their retention times are measured. azom.com The interaction between the probe molecules and the stationary phase provides valuable information about the polymer's surface and bulk properties. buffalostate.eduazom.com

This method is particularly useful for determining thermodynamic parameters that govern the interactions between the polymer and various solvents or other molecules. researchgate.net By measuring the retention volume of different probe molecules at various temperatures, it is possible to calculate key thermodynamic properties such as the dispersive component of the surface free energy, specific free energy, enthalpy, and entropy of adsorption. researchgate.netnih.gov These parameters are crucial for understanding the compatibility of the polymer with other materials, its adhesion characteristics, and its behavior in different environments.

IGC is also a sensitive method for detecting first and second-order phase transitions in polymers, such as melting points and glass transition temperatures (Tg). wikipedia.orgazom.com As the temperature of the column containing the polymer is ramped, changes in the retention behavior of the probe molecules can indicate these transitions. azom.com For instance, a discontinuity in the plot of retention volume versus reciprocal temperature is often indicative of the glass transition. azom.com

Research on various polymers has demonstrated the utility of IGC in their characterization. For example, studies on polyaniline have used IGC to investigate the surface thermodynamic characteristics of both its conducting and non-conducting forms, revealing differences in their surface energies and interaction parameters with various solutes. nih.govnih.gov In these studies, a series of probe molecules with different chemical functionalities (e.g., alkanes, alcohols, acetates) were injected into columns packed with the polyaniline samples. nih.gov The retention data was then used to calculate the dispersive surface energy and the specific enthalpy of interaction. nih.gov

Table 1: Illustrative Thermodynamic Data Obtainable from IGC for a Hypothetical Fluoropolymer

This table is a hypothetical representation of the type of data that can be generated using Inverse Gas Chromatography for a fluoropolymer. The values are not based on actual experimental data for a polymer of this compound.

| Thermodynamic Parameter | Probe Molecule | Value at 100°C | Value at 150°C |

| Dispersive Surface Energy (γsd) (mJ/m2) | n-Octane | 25.3 | 22.1 |

| Specific Enthalpy of Adsorption (ΔHasp) (kJ/mol) | Chloroform | -8.5 | -7.9 |

| Specific Free Energy of Adsorption (ΔGasp) (kJ/mol) | Ethyl Acetate | -3.2 | -2.8 |

| Glass Transition Temperature (Tg) (°C) | Multiple Probes | 115 | - |

Thermal Analysis Techniques for Material Characterization (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are fundamental tools for characterizing the thermal properties and stability of polymeric materials, including those derived from fluorinated pentenes. perkinelmer.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most widely used methods. perkinelmer.com

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. hu-berlin.de This technique is highly effective for determining key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.depressbooks.pub

Glass Transition (Tg): The Tg is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de On a DSC thermogram, the glass transition appears as a step-like change in the heat capacity. hu-berlin.de

Melting and Crystallization: For semi-crystalline polymers, DSC can be used to determine the melting point, which appears as an endothermic peak, and the crystallization temperature upon cooling, which is an exothermic peak. pressbooks.pub The area under the melting peak is proportional to the enthalpy of fusion, which can be used to quantify the degree of crystallinity. pressbooks.pub

Studies on various fluoropolymers have utilized DSC to characterize their thermal behavior. For example, DSC overlays of fluorinated and nonfluorinated polyether-segmented urethane (B1682113) copolymers have been used to compare their thermal properties. researchgate.net While specific DSC data for polymers of this compound are not widely published, the technique would be essential for determining its Tg and any potential melting or crystallization behavior, providing insights into its processing and application temperatures.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. shimadzu.comresearchgate.net This technique is primarily used to evaluate the thermal stability and decomposition profile of materials. shimadzu.comresearchgate.net By heating a polymer sample at a constant rate, a TGA curve is generated, showing the temperatures at which weight loss occurs due to degradation, dehydration, or other processes. shimadzu.com

TGA is particularly valuable for fluoropolymers, which are known for their high thermal stability. shimadzu.com For instance, TGA of polytetrafluoroethylene (PTFE) shows that it remains stable up to around 500°C before significant decomposition begins. shimadzu.com The analysis of various vinylidene fluoride (B91410) based fluoropolymers using TGA has provided insights into their thermal degradation kinetics and reaction models. tandfonline.com TGA can also be used to determine the composition of multi-component materials, such as polymer blends and composites. researchgate.net

For a polymer derived from this compound, TGA would be crucial for establishing its upper service temperature and understanding its degradation mechanism. The onset temperature of decomposition and the pattern of weight loss would be key indicators of its thermal robustness.

Table 2: Representative Thermal Properties of Fluoropolymers from DSC and TGA

This table provides typical thermal property data for some common fluoropolymers, illustrating the kind of information obtained from DSC and TGA. These are not values for a polymer of this compound.

| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | 5% Weight Loss Temperature (°C) |

| Polytetrafluoroethylene (PTFE) | ~120 | 327 | 522 shimadzu.com |

| Poly(vinylidene fluoride) (PVDF) | -35 | 177 | ~450 |

| Poly(chlorotrifluoroethylene) (PCTFE) | ~50 | 211-216 | ~400 |

Environmental Chemistry and Atmospheric Fate Research

Atmospheric Lifetime Determination and Degradation Product Identification

The determination of these rate coefficients is typically performed using relative rate methods in atmospheric simulation chambers. researchgate.netnih.gov In these experiments, the decay of the target compound is measured relative to a reference compound for which the OH reaction rate constant is well-known. nih.gov

Despite the established methodology, specific experimental data for the atmospheric lifetime of 2,3,3,4,4,5,5-heptafluoro-1-pentene is not available in the reviewed literature. Similarly, the specific chemical products that would result from its atmospheric degradation have not been identified. The degradation of fluoroalkenes by OH radicals is expected to proceed via addition to the C=C double bond, leading to the formation of various fluorinated carbonyls and other compounds, though the exact products for this specific pentene are unconfirmed.

Interactive Data Table: Atmospheric Lifetime and Degradation of this compound

| Parameter | Value | Method |

| Atmospheric Lifetime | Data not available | - |

| OH Reaction Rate Coefficient (kOH) | Data not available | - |

| Identified Degradation Products | Data not available | - |

Global Warming Potential (GWP) and Photochemical Ozone Creation Potential (POCP) Assessment

Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂). While lists of GWP values for numerous hydrofluorocarbons (HFCs) and other fluorinated compounds are maintained by regulatory bodies, a specific GWP for this compound has not been published in the available resources. legislature.state.al.usepa.govhawaii.gov The calculation of GWP requires data on the compound's atmospheric lifetime and its radiative efficiency, which is its ability to absorb infrared radiation. noaa.gov

Photochemical Ozone Creation Potential (POCP) quantifies the relative ability of a volatile organic compound (VOC) to contribute to the formation of ground-level ozone, a key component of photochemical smog. mst.dkbris.ac.ukresearchgate.net The POCP value is typically calculated using photochemical trajectory models that simulate the degradation of the VOC in the atmosphere under specific environmental conditions. mst.dkresearchgate.net These models account for complex chemical reactions involving the VOC, nitrogen oxides (NOx), and sunlight. bris.ac.uk Higher POCP values indicate a greater potential to form ozone. researchgate.net Like GWP, a specific POCP value for this compound is not available in the reviewed scientific literature.

Interactive Data Table: Climate and Air Quality Potential of this compound

| Metric | Value | Time Horizon |

| Global Warming Potential (GWP) | Data not available | 100 years |

| Photochemical Ozone Creation Potential (POCP) | Data not available | - |

Environmental Persistence and Atmospheric Degradation Pathways

The environmental persistence of this compound is largely defined by its atmospheric lifetime. As a volatile compound, its primary environmental compartment is the atmosphere. The presence of a carbon-carbon double bond in its structure suggests that it is susceptible to attack by atmospheric oxidants like the OH radical, ozone (O₃), and the nitrate (B79036) radical (NO₃). The reaction with OH radicals is generally the dominant degradation pathway for alkenes during the daytime. epa.gov

The degradation process is initiated by the addition of an OH radical to the double bond, forming a fluorinated alkyl radical. This radical then reacts further with atmospheric oxygen (O₂) to form a peroxy radical. Subsequent reactions of this peroxy radical lead to the breaking of carbon-carbon bonds and the formation of smaller, more oxidized degradation products. While this general pathway is understood, the specific intermediate and final products for this compound have not been experimentally identified in the available literature.

Contribution to Broader Per- and Polyfluoroalkyl Substances (PFAS) Environmental Research Context

This compound is identified and classified as a per- and polyfluoroalkyl substance (PFAS) by various international and national bodies, including the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD). epa.govnih.gov Its inclusion in these lists places it within a large and diverse group of synthetic chemicals that are of significant environmental concern due to their widespread use and persistence.

Precursor Potential: The atmospheric degradation of some PFAS can lead to the formation of other, more persistent and mobile PFAS, such as perfluoroalkyl carboxylic acids (PFCAs). Understanding the degradation products of compounds like this compound is crucial for assessing whether they act as precursors to terminal PFAS sinks in the environment.

Transport and Deposition: The atmospheric transport and subsequent degradation of volatile PFAS is a significant pathway for the contamination of remote environments, including soil and water, far from original sources.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Atom Economy and Selectivity

Current industrial synthesis of fluorinated alkenes often involves methods like dehydrofluorination, which can require harsh reaction conditions. A primary goal for future research is the development of new synthetic methodologies for 2,3,3,4,4,5,5-heptafluoro-1-pentene that are more efficient, selective, and generate less waste.

Key research directions include:

Cross-Coupling Reactions: While capable of high selectivity and yield, these reactions can be complex. Future work will likely focus on developing more robust and economical catalysts for coupling reactions that can construct the heptafluoropentene backbone with high precision.

Direct Fluorination of Alkene Precursors: Direct fluorination is challenging due to the high reactivity of fluorine, which can lead to over-fluorination and a lack of selectivity. Research into new electrophilic fluorinating agents, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), and milder reaction conditions could provide more controlled and selective pathways. nih.gov

Atom-Economic Transformations: Developing reactions with 100% atom economy, such as the catalytic insertion of alkenes into C-F bonds, is a major goal. researchgate.net Adapting such strategies to build the specific structure of this compound from readily available feedstocks would represent a significant synthetic advancement.

| Synthetic Approach | Advantages | Challenges for Future Research |

| Dehydrofluorination | Straightforward method. | Often requires harsh conditions; can generate significant waste. |

| Cross-Coupling | High selectivity and yield are possible. | Catalyst complexity and cost; optimization for specific HFOs. |

| Direct Fluorination | Potentially a more direct route. | Controlling selectivity; avoiding over-fluorination; handling hazardous reagents. |

| C-F Bond Functionalization | High atom economy; utilizes inexpensive feedstocks. researchgate.netresearchgate.net | Developing catalysts for selective functionalization of specific C-F bonds. researchgate.net |

Exploration of New Catalytic Transformations for Fluorinated Alkene Synthesis

Catalysis is central to modern chemical synthesis, and its application to fluorinated compounds is a burgeoning field. For this compound, future research in catalysis will be critical for both its synthesis and its subsequent use as a chemical building block.

Unexplored avenues include:

Transition Metal Catalysis: The selective activation and functionalization of C-F bonds using transition metals like nickel or palladium is a promising approach to creating valuable fluorinated compounds from industrial chemicals. researchgate.netmdpi.com Research into catalysts that can selectively manipulate the C-F bonds in precursors to this compound could lead to more efficient syntheses.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a pathway to C-F bond formation under mild conditions. nih.govnih.gov Exploring these methods for the final steps of a synthetic sequence to this compound could improve the energy efficiency and sustainability of the process. nih.gov

Skeletal Modification: Catalytic strategies that enable the skeletal modification of simpler alkenes could provide entirely new disconnection approaches for synthesizing complex fluorinated targets. nih.gov Developing a carbyne transfer or similar process to construct the specific carbon backbone of heptafluoropentene is a long-term but potentially transformative goal. nih.gov

Design and Synthesis of Advanced Polymer Architectures and Composites

The primary use of this compound is as a comonomer in fluoropolymers. researchgate.netfood-safety.com Future research will focus on moving beyond simple copolymers to create materials with precisely controlled architectures and functionalities. The incorporation of fluorinated moieties into a polymer can confer unique properties, and advanced synthesis techniques allow for the design of complex macromolecular structures. rsc.orgacs.org

Key areas of exploration:

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization allow for the synthesis of well-defined polymers. acs.orgresearchgate.net Applying these methods to this compound will enable the creation of block copolymers, graft polymers, and star polymers with tailored properties. acs.orgresearchgate.net

Amphiphilic Copolymers: Combining fluorinated segments from this compound with hydrophilic or lipophilic segments can create novel amphiphilic polymers. researchgate.net These materials can self-assemble in solution to form unique nanostructures, such as micelles or vesicles, for applications in drug delivery or as advanced surfactants. rsc.org

Fluorinated Composites and Membranes: Incorporating fluoropolymers derived from this monomer into composite materials can enhance their chemical resistance, thermal stability, and surface properties. mdpi.com There is significant potential in developing nanoporous films and membranes for advanced separation technologies or low-energy surfaces. researchgate.net

Fundamental Understanding of Structure-Property Relationships in Fluorinated Alkenes and Polymers

A deeper understanding of how molecular structure dictates macroscopic properties is essential for the rational design of new materials. dronacharya.infonih.gov For polymers derived from this compound, this involves correlating the monomer's structure and arrangement within the polymer chain to the final material's performance.

Future research will focus on:

Influence of Fluorine Content: Systematically varying the amount of this compound in copolymers to study its effect on properties like glass transition temperature (Tg), thermal stability, solubility, and mechanical strength. slideshare.net The high electronegativity of fluorine and the strength of the C-F bond are known to impart chemical inertness and thermal resistance. acs.orgdronacharya.info

Crystallinity and Morphology: Investigating how the inclusion of the bulky, fluorinated side-chain from the heptafluoropentene monomer affects the ability of a polymer to crystallize. uomustansiriyah.edu.iq Polymer crystallinity has a profound impact on mechanical properties, with crystalline regions generally leading to stronger and stiffer materials. nih.govuomustansiriyah.edu.iq

Surface Properties: Characterizing how polymers containing this compound can be used to create surfaces with low surface energy, leading to superhydrophobic or oleophobic properties. mdpi.comresearchgate.net

| Structural Factor | Influence on Polymer Properties | Research Focus for Heptafluoropentene Polymers |

| Polarity & Fluorine Content | Affects solubility, chemical resistance, and thermal stability. dronacharya.infoslideshare.net | Quantifying the enhancement of chemical/thermal stability with increasing monomer incorporation. |

| Chain Architecture (Linear, Branched, Cross-linked) | Determines strength, toughness, and solubility. dronacharya.infoslideshare.net | Designing novel architectures (e.g., star, graft) and evaluating their mechanical performance. researchgate.net |

| Molecular Weight | Higher molecular weight generally decreases solubility and increases strength. dronacharya.info | Controlling molar mass via RDRP to fine-tune mechanical and solution properties. acs.org |

| Crystallinity | Crystalline regions enhance strength and heat resistance; amorphous regions provide elasticity. uomustansiriyah.edu.iq | Understanding how the monomer's structure hinders or aids crystallization and its effect on Tg. nih.govuomustansiriyah.edu.iq |

Computational Design and Predictive Modeling of Next-Generation Fluorinated Materials

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving time and resources. acs.org This approach is particularly valuable in fluorine chemistry, where experimental work can be complex and costly.

Future directions include:

Reaction Mechanism Studies: Using Density Functional Theory (DFT) and other computational methods to elucidate the mechanisms of new synthetic reactions. researchgate.netresearchgate.net This can help optimize reaction conditions and predict the feasibility of novel catalytic cycles for synthesizing this compound.

Predicting Polymer Properties: Developing models that can predict the bulk properties (e.g., mechanical, thermal, optical) of polymers based on the structure of the this compound monomer and its arrangement in copolymers.

Simulating Intermolecular Interactions: Modeling the noncovalent interactions, such as those mediated by fluorine, that govern crystal packing and polymer morphology. acs.orgnih.gov Understanding these interactions is key to designing materials with specific self-assembly behaviors or surface properties. acs.org

Methodological Advancements in Spectroscopic and Analytical Characterization Techniques

Accurate characterization is the bedrock of chemical research. For fluorinated compounds, specific analytical techniques are indispensable, and their continued improvement is a key research goal.

Areas for advancement:

Advanced NMR Spectroscopy: Fluorine-19 NMR is an exceptionally powerful tool for analyzing organofluorine compounds due to its high sensitivity and wide chemical shift range. Future research will involve the application of more advanced multidimensional NMR techniques (e.g., 2D ¹⁹F-¹H HETCOR, 2D ¹⁹F-¹⁹F COSY) to precisely determine the microstructure of complex copolymers containing this compound.